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This guide provides an objective comparison of the proteomics of condensin I and condensin II,

two essential multi-subunit protein complexes critical for chromosome architecture and

segregation. Understanding the distinct composition, abundance, and regulation of these

complexes is paramount for research in cell division, genome stability, and the development of

novel therapeutic strategies targeting these processes.

Core Subunit Composition and Differential
Abundance
Both condensin I and condensin II complexes are built around a heterodimeric core of two

Structural Maintenance of Chromosomes (SMC) proteins, SMC2 and SMC4. These ATPase-

containing subunits form the structural backbone of the complexes. The functional specificity of

each complex is conferred by a unique set of non-SMC regulatory subunits. Condensin I

comprises CAP-D2, CAP-G, and the kleisin subunit CAP-H. In contrast, condensin II includes

CAP-D3, CAP-G2, and the kleisin subunit CAP-H2.

Quantitative proteomic studies have revealed significant differences in the abundance of these

two complexes within the cell, with condensin I being considerably more numerous than

condensin II, particularly on mitotic chromosomes.
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The following tables summarize quantitative data from key studies, providing insights into the

relative and absolute abundance of condensin I and II subunits.

Table 1: Quantitative Analysis of Condensin Subunits in Human HeLa Cells (FCS-Calibrated

Live-Cell Imaging)

Complex Subunit

Number of
Molecules per
Mitotic Cell (Whole
Cell)

Number of
Molecules on
Metaphase
Chromosomes

Shared SMC4 ~780,000 ~230,000

Condensin I CAP-D2 ~675,000 ~195,000

CAP-H Data not available ~195,000

Condensin II CAP-D3 ~115,000 ~35,000

CAP-H2 Data not available ~35,000

Data adapted from Walther et al., 2018.[1][2][3] Note: The number of molecules on

chromosomes represents the stably bound fraction.

Table 2: Relative Abundance of Condensin I and II on Mitotic Chromosomes (Quantitative Mass

Spectrometry)

Organism Method
Ratio of Condensin
I to Condensin II

Reference

Chicken (DT40 cells)
Quantitative

Proteomics
~10:1 Ohta et al., 2010[4]

Human (HeLa cells)
FCS-Calibrated

Imaging
1.6 - 5.6 : 1 Walther et al., 2018[1]

These data highlight that while both complexes are crucial, condensin I is the more abundant

complex on mitotic chromosomes, suggesting it plays a major role in the overall compaction of

chromosomes.
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Differential Regulation and Spatiotemporal
Dynamics
The distinct functions of condensin I and II are tightly regulated through their differential

localization and the activity of associated proteins throughout the cell cycle.

Spatiotemporal Regulation of Condensin I and II
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Caption: Differential localization of condensin I and II during the cell cycle.
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Condensin II is localized to the nucleus throughout the cell cycle and is involved in the initial

stages of chromosome condensation during prophase.[1] In contrast, condensin I resides in the

cytoplasm during interphase and only gains access to the chromosomes after the nuclear

envelope breaks down (NEBD) at the onset of prometaphase.[1] This sequential action is

critical for the proper formation of mitotic chromosomes.

Regulation of Condensin II Activity by M18BP1
Recent proteomic studies have identified key interacting proteins that regulate condensin

activity. One such regulator is MIS18-binding protein 1 (M18BP1), which has been shown to be

essential for the localization of condensin II to chromatin.
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Caption: M18BP1-mediated activation of condensin II.

M18BP1 directly interacts with the CAP-G2 subunit of condensin II, a crucial step for the stable

association of the complex with chromatin and the initiation of chromosome condensation.

Experimental Protocols
This section outlines the key experimental methodologies used for the comparative proteomic

analysis of condensin I and II complexes.

Immunoprecipitation-Mass Spectrometry (IP-MS) for
Endogenous Condensin Complexes
This protocol describes the immunoprecipitation of endogenous condensin I and II complexes

from cultured cells for subsequent analysis by mass spectrometry.

1. Cell Lysis and Protein Extraction:

Harvest cultured cells (e.g., HeLa or DT40) arrested in mitosis to enrich for chromosome-

associated condensins.

Wash cells with ice-cold phosphate-buffered saline (PBS).

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and

phosphatase inhibitors to preserve protein integrity and post-translational modifications.

Incubate on ice followed by centrifugation to pellet cell debris and collect the supernatant

containing the protein lysate.

2. Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

Incubate the pre-cleared lysate with an antibody specific to a unique subunit of either

condensin I (e.g., anti-CAP-D2) or condensin II (e.g., anti-CAP-D3) overnight at 4°C with

gentle rotation.
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Add protein A/G beads to the antibody-lysate mixture and incubate for a further 1-2 hours to

capture the antibody-protein complexes.

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

3. Elution and Sample Preparation for Mass Spectrometry:

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH

glycine buffer or SDS-PAGE sample buffer).

Neutralize the eluate if necessary.

Reduce and alkylate the protein sample to denature the proteins and prepare them for

enzymatic digestion.

Digest the proteins into peptides using trypsin overnight.

Desalt the resulting peptide mixture using C18 spin columns.

4. Mass Spectrometry Analysis:

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Identify the proteins in the sample by searching the acquired MS/MS spectra against a

protein database using a search engine like Mascot or Sequest.

For quantitative analysis, label-free quantification (LFQ) or stable isotope labeling by amino

acids in cell culture (SILAC) can be employed to compare the abundance of proteins

between condensin I and II immunoprecipitations.
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Comparative Proteomics Workflow for Condensin I and II
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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